molecular formula C11H6F6N2 B119778 3,5-Bis(trifluoromethyl)-1-phenylpyrazole CAS No. 140647-19-4

3,5-Bis(trifluoromethyl)-1-phenylpyrazole

Cat. No.: B119778
CAS No.: 140647-19-4
M. Wt: 280.17 g/mol
InChI Key: IYNLHYNHSRWJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)-1-phenylpyrazole is a chemical compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of two trifluoromethyl groups attached to the pyrazole ring, along with a phenyl group. The trifluoromethyl groups contribute to the compound’s high stability and lipophilicity, making it an attractive candidate for various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)-1-phenylpyrazole has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of potent growth inhibitors of drug-resistant bacteria, indicating its interaction with bacterial enzymes . It has also been involved in the biocatalytic synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol, suggesting its interaction with the enzyme carbonyl reductase .

Cellular Effects

The effects of this compound on cells are largely dependent on the specific biochemical reactions it is involved in. For instance, in the context of antimicrobial activity, it can inhibit the growth of drug-resistant bacteria . In the context of biocatalytic synthesis, it serves as a substrate for the enzyme carbonyl reductase .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and depends on the specific biochemical context. In the case of its antimicrobial activity, it likely inhibits essential bacterial enzymes, thereby preventing bacterial growth . In the context of biocatalytic synthesis, it serves as a substrate for the enzyme carbonyl reductase, which reduces it to ®-[3,5-bis(trifluoromethyl)phenyl]ethanol .

Temporal Effects in Laboratory Settings

Given its stability and its role in various biochemical reactions, it is likely that its effects are consistent over time .

Metabolic Pathways

Given its involvement in the synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol, it is likely that it is metabolized by the enzyme carbonyl reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)-1-phenylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

3,5-Bis(trifluoromethyl)-1-phenylpyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1-phenyl-3,5-bis(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2/c12-10(13,14)8-6-9(11(15,16)17)19(18-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNLHYNHSRWJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371185
Record name 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140647-19-4
Record name 1-Phenyl-3,5-bis(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethyl)-1-phenylpyrazole
Reactant of Route 2
Reactant of Route 2
3,5-Bis(trifluoromethyl)-1-phenylpyrazole
Reactant of Route 3
Reactant of Route 3
3,5-Bis(trifluoromethyl)-1-phenylpyrazole
Reactant of Route 4
Reactant of Route 4
3,5-Bis(trifluoromethyl)-1-phenylpyrazole
Reactant of Route 5
Reactant of Route 5
3,5-Bis(trifluoromethyl)-1-phenylpyrazole
Reactant of Route 6
Reactant of Route 6
3,5-Bis(trifluoromethyl)-1-phenylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.